REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:4]=[CH:5][C:6]([O:11][CH2:12][C:13]([F:16])([F:15])[F:14])=[C:7]([CH:10]=1)[C:8]#[N:9])=[O:2].P([O-])(O)(O)=[O:18].[K+].Cl([O-])=O.[Na+].CC(=CC)C.S(OS([O-])=O)([O-])=O.[Na+].[Na+]>C(O)(C)(C)C.O.C(Cl)Cl>[C:8]([C:7]1[CH:10]=[C:3]([CH:4]=[CH:5][C:6]=1[O:11][CH2:12][C:13]([F:15])([F:14])[F:16])[C:1]([OH:18])=[O:2])#[N:9] |f:1.2,3.4,6.7.8|
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Name
|
5-formyl-2-[(2,2,2-trifluoroethyl)oxy]benzonitrile
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Quantity
|
155 mg
|
Type
|
reactant
|
Smiles
|
C(=O)C=1C=CC(=C(C#N)C1)OCC(F)(F)F
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Name
|
potassium dihydrogen phosphate
|
Quantity
|
23.01 mg
|
Type
|
reactant
|
Smiles
|
P(=O)(O)(O)[O-].[K+]
|
Name
|
|
Quantity
|
184 mg
|
Type
|
reactant
|
Smiles
|
Cl(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.015 mL
|
Type
|
reactant
|
Smiles
|
CC(C)=CC
|
Name
|
|
Quantity
|
450 mg
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])OS(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 4 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was then extracted once more with DCM (15 ml)
|
Type
|
CUSTOM
|
Details
|
The combined organic extracts were passed through a phase separation cartridge
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=C(C(=O)O)C=CC1OCC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 173 mg | |
YIELD: CALCULATEDPERCENTYIELD | 417.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |